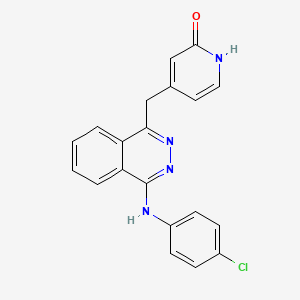
Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-7-methyl-3-phenyl-1-(phenylmethyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-7-methyl-3-phenyl-1-(phenylmethyl)-, ethyl ester is a complex organic compound that belongs to the class of pyrido-pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(2,3-d)pyrimidine derivatives typically involves multi-step organic reactions. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate pyridine and pyrimidine precursors, cyclization reactions can be employed to form the core structure.
Substitution Reactions: Functional groups can be introduced through substitution reactions using reagents like alkyl halides or aryl halides.
Esterification: The ethyl ester group can be introduced via esterification reactions using ethanol and acid catalysts.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Using large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and substitution reactions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a catalyst in organic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Cell Signaling: Studying its effects on cellular signaling pathways.
Medicine
Drug Development:
Anticancer Research: Investigating its efficacy in cancer treatment.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Potential use in the production of pharmaceutical compounds.
作用機序
The mechanism of action of pyrido(2,3-d)pyrimidine derivatives typically involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and result in various therapeutic effects.
類似化合物との比較
Similar Compounds
Pyrido(2,3-d)pyrimidine Derivatives: Other derivatives with different functional groups.
Quinazoline Derivatives: Similar structure with potential biological activities.
Purine Derivatives: Known for their role in DNA and RNA synthesis.
Uniqueness
The unique combination of functional groups in pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-7-methyl-3-phenyl-1-(phenylmethyl)-, ethyl ester may confer specific biological activities and chemical properties that distinguish it from other similar compounds.
特性
CAS番号 |
131448-09-4 |
|---|---|
分子式 |
C24H21N3O4 |
分子量 |
415.4 g/mol |
IUPAC名 |
ethyl 1-benzyl-7-methyl-2,4-dioxo-3-phenylpyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H21N3O4/c1-3-31-23(29)19-14-16(2)25-21-20(19)22(28)27(18-12-8-5-9-13-18)24(30)26(21)15-17-10-6-4-7-11-17/h4-14H,3,15H2,1-2H3 |
InChIキー |
QHEGLSBAXUWAHE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C(=NC(=C1)C)N(C(=O)N(C2=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12741690.png)








